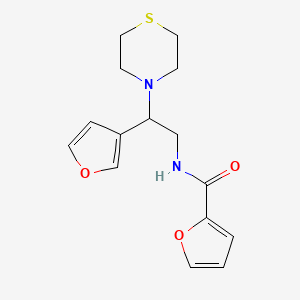

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c18-15(14-2-1-6-20-14)16-10-13(12-3-7-19-11-12)17-4-8-21-9-5-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFURMNLHALKLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC=CO2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including the solvent and the amounts of substrates, are optimized to achieve high yields. The final compounds are isolated through crystallization or flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: Reduction reactions can modify the thiomorpholine moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of furan-based compounds exhibit notable anticancer properties. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). Among these, certain derivatives showed significant cytotoxicity with cell viability rates as low as 33.29% against HepG2 cells. The structure-activity relationship (SAR) indicated that electron-donor substituents enhance anticancer activity, suggesting that modifications to the furan ring could yield even more potent compounds .

1.2 Antiviral Potential

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Similar furan derivatives were identified as novel inhibitors of the main protease (Mpro) of the virus, with some exhibiting IC50 values as low as 1.55 μM. This suggests that N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-2-carboxamide could be an effective scaffold for developing antiviral agents .

Pharmacological Applications

2.1 Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors due to its unique structural components (the furan ring and thiomorpholine moiety). These interactions can lead to various biological effects, making it a candidate for further pharmacological studies .

2.2 Antimicrobial Properties

The compound has shown promising antimicrobial activity in preliminary studies. For example, certain furan derivatives demonstrated effectiveness against bacterial strains like E. coli and S. aureus, indicating potential for development into antimicrobial agents .

Material Science Applications

3.1 Synthesis of New Materials

this compound can serve as a building block for synthesizing more complex molecules with desirable properties for material science applications. Its unique chemical structure allows for modifications that can tailor the physical and chemical properties of resulting materials .

Table 1: Anticancer Activity of Furan Derivatives

| Compound | Cell Line | IC50 (µM) | % Cell Viability |

|---|---|---|---|

| 4a | HepG2 | 10.5 | 35.01 |

| 4b | Huh-7 | 13 | 37.31 |

| 4c | MCF-7 | 16 | 39.22 |

| Doxorubicin | HepG2 | - | 0.62 |

Table 2: Antiviral Activity Against SARS-CoV-2

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| F8-B6 | Mpro | 1.57 |

| F8-B22 | Mpro | 1.55 |

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

- N-(pyridin-2-yl)furan-2-carboxamide

- 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-2-carboxamide is unique due to the presence of both a furan ring and a thiomorpholine moiety. This combination of functional groups provides distinct chemical and biological properties compared to other similar compounds .

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a furan ring and a thiomorpholine moiety. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Structural Overview

The compound can be characterized by its molecular structure, which integrates:

- Furan Ring : Known for its diverse biological activities.

- Thiomorpholine Moiety : Contributes to the compound's pharmacological properties.

This distinctive combination allows for potential interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- π-π Interactions : The furan ring can engage in π-π interactions with aromatic residues in proteins.

- Hydrogen Bonding : The thiomorpholine moiety can form hydrogen bonds with amino acid side chains, modulating enzyme or receptor activity.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan-based compounds have shown efficacy against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting proliferation pathways .

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

3. Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(pyridin-2-yl)furan-2-carboxamide | Furan ring with pyridine | Antimicrobial | Simpler structure |

| 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine | Furan and thiazole rings | Anticancer | Enhanced specificity |

| N-(2-nitrophenylcarbamothioyl)furan-2-carboxamide | Furan ring with nitrophenyl | Anticancer and antimicrobial | Contains nitro group |

The unique combination of the furan ring and thiomorpholine moiety in this compound provides distinct chemical and biological properties compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities:

- Anticancer Efficacy : A study demonstrated that furan derivatives exhibited IC50 values below those of standard chemotherapy agents against various cancer cell lines, indicating their potential as effective anticancer agents .

- Toxicity Assessment : Toxicological evaluations revealed that certain furan derivatives possess mutagenic properties but also highlight the need for further investigation into their safety profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(furan-3-yl)-2-thiomorpholinoethyl)furan-2-carboxamide, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via multi-step reactions involving:

- Step 1 : Coupling of furan-3-yl derivatives with thiomorpholine precursors.

- Step 2 : Amidation with furan-2-carboxylic acid under catalysis (e.g., triethylamine or pyridine).

- Reaction Optimization : Temperature control (e.g., 0–60°C), solvent selection (dichloromethane or DMF), and catalyst stoichiometry are critical to minimize side reactions and maximize yields (65–80%) .

- Validation : Purity is confirmed via HPLC (>95%), and intermediates are characterized by NMR and mass spectrometry .

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking (3.8 Å distance between aromatic rings) .

- NMR spectroscopy : Assigns protons in furan (δ 6.2–7.5 ppm) and thiomorpholine (δ 2.8–3.5 ppm) moieties .

- Mass spectrometry : Confirms molecular ion peaks (m/z 400–450) and fragmentation patterns .

Q. What in vitro assays are used for initial biological activity screening?

- Approaches :

- Anticancer activity : Cell viability assays (MTT) using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ < 10 μM for STING pathway modulation) .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Strategies :

- Standardization : Reproduce assays under identical conditions (e.g., cell line passage number, serum concentration) .

- Orthogonal assays : Validate findings using alternative methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .

- Dose-response curves : Ensure activity is concentration-dependent and not artifact-driven .

Q. What computational methods predict binding affinity and pharmacokinetics for this compound?

- Tools :

- Molecular docking (AutoDock/Vina) : Models interactions with targets (e.g., STING protein, PDB ID 6NT5) to estimate binding energy (ΔG < -8 kcal/mol) .

- ADME prediction (SwissADME) : Estimates logP (~2.5), solubility (≤50 μM), and CYP450 metabolism .

- Validation : Compare computational results with experimental data (e.g., SPR-measured KD) .

Q. How can reaction yields be optimized in multi-step synthesis?

- Approaches :

- Catalyst screening : Test alternatives (e.g., DMAP vs. pyridine) for amidation efficiency .

- Solvent polarity : Use DMF for polar intermediates, switch to toluene for non-polar steps .

- Stepwise quenching : Isolate intermediates to prevent cross-reactivity .

Q. What challenges arise in interpreting crystallographic data for this compound?

- Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.